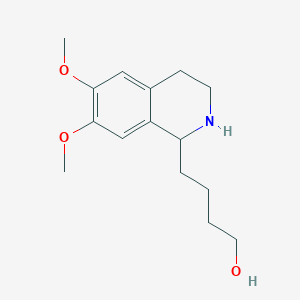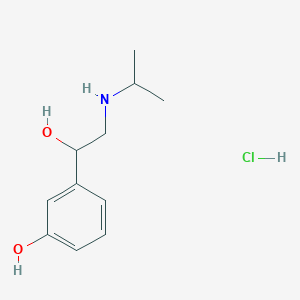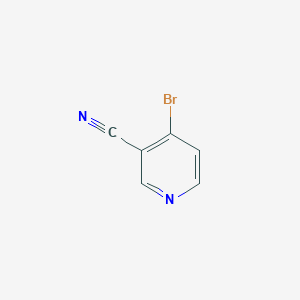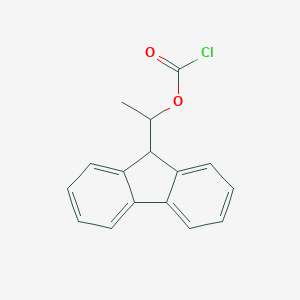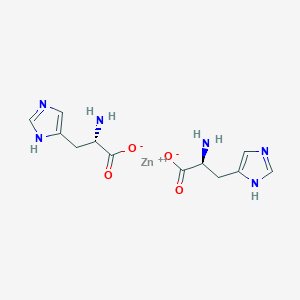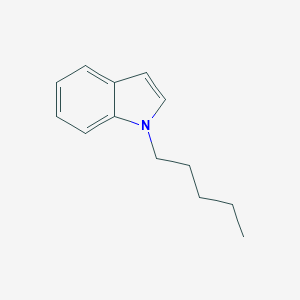
1-pentyl-1H-indole
Vue d'ensemble
Description
1-Pentyl-1H-indole (CAS# 877399-52-5) is a synthetic organic compound that belongs to the family of indole compounds. It is a derivative of indole, an aromatic heterocyclic organic compound that is widely found in nature. Indole compounds are important building blocks in organic synthesis, and this compound is a key intermediate in the synthesis of various pharmaceuticals and other compounds. In addition to its use in synthesis, this compound has also been studied for its potential biological activities.
Applications De Recherche Scientifique
Chimie médicinale : Complexes métalliques et conception de médicaments
Le 1-pentylindole constitue l'épine dorsale de nombreux composés biologiquement actifs. Sa structure permet la formation de complexes métalliques qui se sont avérés prometteurs dans les applications médicales. Ces complexes peuvent interagir avec diverses cibles biologiques, conduisant à des traitements potentiels pour les maladies .
Activités pharmacologiques : Potentiel thérapeutique diversifié
La partie indole est une caractéristique commune de nombreux médicaments et possède une large gamme d'activités pharmacologiques. Les dérivés du 1-pentylindole ont été explorés pour leurs propriétés antivirales, anti-inflammatoires, anticancéreuses, anti-VIH et antioxydantes. Cela en fait des candidats précieux pour le développement de nouveaux agents thérapeutiques .
Recherche sur les cannabinoïdes synthétiques : Composé de référence
En raison de sa similitude structurelle avec le THC, le composant psychoactif du cannabis, le 1-pentylindole a été utilisé comme composé de référence dans la recherche étudiant les effets des cannabinoïdes. Ces recherches peuvent aider à comprendre les effets pharmacologiques des cannabinoïdes sur l'organisme.
Traitement du cancer : Activité biologique contre les cellules cancéreuses
Des dérivés de l'indole, y compris ceux basés sur le 1-pentylindole, ont été synthétisés et étudiés pour leur activité contre les cellules cancéreuses. La présence du cycle indole dans ces composés peut contribuer à leur capacité à traiter divers types de cancer .
Safety and Hazards
1-Pentyl-1H-indole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Orientations Futures
Mécanisme D'action
Target of Action
1-Pentyl-1H-indole, also known as 1-pentylindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1-pentylindole may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-pentylindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole and its derivatives are known to play a role in bacterial signaling . Indole is a signaling molecule produced by both bacteria and plants, and its derivatives may influence these signaling pathways .
Pharmacokinetics
Synthetic cannabinoids, which include some indole derivatives, are known to be metabolized in vivo to molecules that could retain activity at cannabinoid receptors .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that 1-pentylindole could induce a variety of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
1-Pentyl-1H-indole interacts with various enzymes, proteins, and other biomolecules. Indole derivatives, including this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
Synthetic cannabinoids, which include compounds like this compound, have been shown to impair sensorimotor responses, reduce breath rate and motor activity, and increase pain threshold to mechanical stimuli .
Metabolic Pathways
The metabolic pathways of this compound involve ester hydrolysis yielding a variety of pentylindole-3-carboxylic acid metabolites . The majority of the metabolites are generated by oxidation with or without glucuronidation .
Transport and Distribution
It is known that indole derivatives are soluble in nonpolar solvents and insoluble in water , which may influence their transport and distribution.
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis, which could potentially include enzymes interacting with this compound, have been found to be both cytoplasmic and associated with thylakoids .
Propriétés
IUPAC Name |
1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLCOOAYMQWDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392628 | |
| Record name | 1-pentylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59529-21-4 | |
| Record name | 1-pentylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



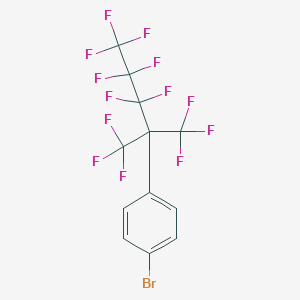
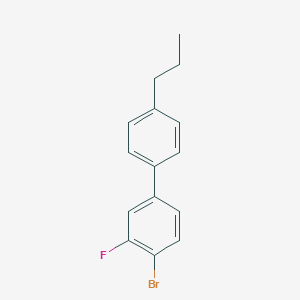

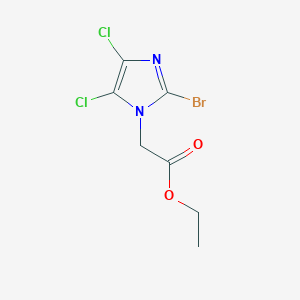
![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)

